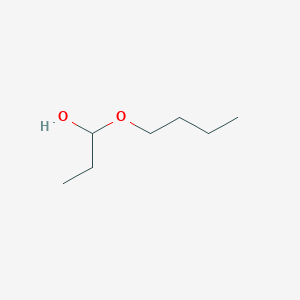

2-(3-Metoxifenil)piperazina

Descripción general

Descripción

Molecular Structure Analysis

The molecular structure of piperazine derivatives has been studied using various methods . For instance, conformer analysis of isomer structures of para-, meta- and ortho 4-methoxyphenyl piperazine molecules was performed using the Spartan 08 package program . The optimized geometrical parameters, energies for the highest occupied molecular orbital and the lowest unoccupied molecular orbitals, chemical reactivity descriptors, nonlinear optical properties, Mulliken population analysis, molecular electrostatic potential map, thermodynamic properties and UV–Vis spectral analysis of isomers of the N-(4-methoxyphenyl) piperazine molecule were predicted using the density functional theory (DFT) and TD-DFT/B3LYP/6-311++G(d,p) methods .Aplicaciones Científicas De Investigación

Síntesis de fármacos antihipertensivos

2-(3-Metoxifenil)piperazina: es un intermedio clave en la síntesis de urapidil, un fármaco antihipertensivo . Urapidil se utiliza para tratar la hipertensión esencial y las emergencias hipertensivas. Funciona bloqueando los receptores alfa-adrenérgicos y activando los receptores 5HT-1A, lo que ayuda a disminuir la presión arterial sin afectar la frecuencia cardíaca o la presión intracraneal .

Estimulante del sistema nervioso central

Los derivados de la piperazina, incluida la This compound, se han estudiado por sus propiedades estimulantes del sistema nervioso central (SNC). Se sabe que afectan los sistemas de neurotransmisores y tienen aplicaciones potenciales en el tratamiento de trastornos neurológicos .

Tratamiento del cáncer

Los compuestos que contienen el grupo piperazina se han aprobado para el tratamiento de varios tipos de cáncer, como el cáncer de mama metastásico y el cáncer de pulmón de células pequeñas (SCLC). Se utilizan para reducir la mielosupresión inducida por los tratamientos de quimioterapia .

Síntesis de inhibidores de quinasas

La estructura de la piperazina es integral en la síntesis de inhibidores de quinasas. Estos inhibidores son cruciales en las terapias contra el cáncer dirigidas, ya que interfieren con quinasas específicas involucradas en el crecimiento y proliferación de tumores .

Intermedio farmacéutico

This compound: sirve como intermedio farmacéutico en la síntesis de varios fármacos. Su presencia en un compuesto puede alterar significativamente las propiedades fisicoquímicas, mejorando la eficacia y la estabilidad del fármaco .

Química analítica

En química analítica, la This compound se utiliza en análisis cualitativos y cuantitativos. Técnicas como la cromatografía de gases-espectrometría de masas (GC-MS) y la cromatografía líquida de alta presión (HPLC) utilizan este compuesto en la identificación y el análisis de mezclas complejas .

Mecanismo De Acción

Target of Action

2-(3-Methoxyphenyl)piperazine is a piperazine derivative that primarily targets the GABA receptors . It also interacts with the serotonin receptors, specifically the 5HT-1A receptor . These receptors play a crucial role in neurotransmission, affecting various physiological and psychological functions.

Mode of Action

2-(3-Methoxyphenyl)piperazine acts as a GABA receptor agonist . It binds directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm . It also inhibits the reuptake and induces the release of the monoamine neurotransmitters . This is a mechanism of action shared with drugs of abuse such as amphetamines .

Biochemical Pathways

The action of 2-(3-Methoxyphenyl)piperazine affects the GABAergic and serotonergic pathways. By acting as a GABA receptor agonist, it influences the GABAergic pathway, which is involved in various neurological functions, including mood regulation and pain perception . Its interaction with the serotonin receptors affects the serotonergic pathway, which plays a significant role in mood, appetite, and sleep .

Pharmacokinetics

Piperazine derivatives are generally known for their impact on the physicochemical properties of the final molecule, for their structural and conformational characteristics, and for their easy handling in synthetic chemistry . These properties can influence the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, and thus its bioavailability .

Result of Action

The molecular and cellular effects of 2-(3-Methoxyphenyl)piperazine’s action are primarily related to its interaction with GABA and serotonin receptors. By acting as a GABA receptor agonist, it can cause hyperpolarization of nerve endings, leading to flaccid paralysis . Its interaction with serotonin receptors can affect mood, appetite, and sleep .

Action Environment

The action, efficacy, and stability of 2-(3-Methoxyphenyl)piperazine can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s ionization state, which can influence its absorption and distribution. Additionally, factors such as temperature and the presence of other substances can affect the compound’s stability and its interactions with its targets .

Safety and Hazards

“2-(3-Methoxyphenyl)piperazine” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area .

Propiedades

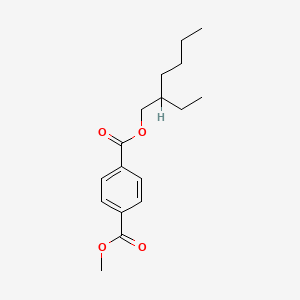

IUPAC Name |

2-(3-methoxyphenyl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O/c1-14-10-4-2-3-9(7-10)11-8-12-5-6-13-11/h2-4,7,11-13H,5-6,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAQIBFOALNPYFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2CNCCN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80401258 | |

| Record name | 2-(3-methoxyphenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80401258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

790164-75-9 | |

| Record name | 2-(3-methoxyphenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80401258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(3-Methoxyphenyl)piperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Spiro[4.5]decane-7,9-dione](/img/structure/B1587658.png)

![Oxirane, 2,2'-[1,6-naphthalenediylbis(oxymethylene)]bis-](/img/structure/B1587659.png)